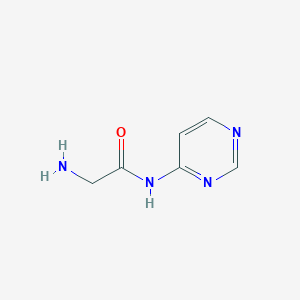

Acetamide,2-amino-N-pyrimidin-4-YL-

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are fundamental to numerous biological processes, most notably as components of nucleic acids (cytosine, thymine, and uracil). numberanalytics.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives. gsconlinepress.comorientjchem.org The pyrimidine ring system is found in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antibacterial agents. numberanalytics.comgsconlinepress.com Its versatility in chemical synthesis allows for functionalization at various positions, making it a valuable building block for creating diverse molecular architectures. numberanalytics.com The fusion of the pyrimidine ring with other heterocyclic systems has led to the development of novel compounds with enhanced pharmacological properties.

Role of Acetamide (B32628) Moieties in Chemical Structure and Function

The acetamide group (CH₃CONH-), the simplest amide derived from acetic acid, plays a crucial role in modifying the properties of a molecule. patsnap.com Its ability to participate in hydrogen bonding significantly influences a compound's solubility and its interactions with biological targets like proteins and enzymes. patsnap.com In medicinal chemistry, the acetamide moiety is a common feature in many clinically prescribed drugs, contributing to their therapeutic potential in treating infections, inflammation, and convulsions. nih.gov The acetamide scaffold can be rationally designed into drug candidates and can improve the pharmacokinetic parameters of a compound. taylorandfrancis.comarchivepp.com Its structural simplicity and the relative ease with which it can be incorporated into larger molecules make it a versatile tool for medicinal chemists. patsnap.comnih.gov

Overview of the Acetamide, 2-amino-N-pyrimidin-4-YL- Structural Class

Table 1: Chemical and Physical Properties of Acetamide, 2-amino-N-pyrimidin-4-YL- and Related Compounds

| Property | Acetamide, 2-amino-N-pyrimidin-4-YL- | 2-Aminoacetamide (Glycinamide) | N-(Pyrimidin-4-yl)acetamide |

| CAS Number | Not explicitly found, but related structures exist. | 598-41-4 chemeo.com | 19683-05-1 (from synthesis data) |

| Molecular Formula | C6H8N4O cymitquimica.com | C2H6N2O chemeo.com | C6H7N3O |

| Molecular Weight | 152.15 g/mol cymitquimica.com | 74.08 g/mol chemeo.com | 137.14 g/mol |

| Purity | Min. 95% cymitquimica.com | Data not available | Data not available |

This table presents data for the target compound and structurally related molecules to provide context. The CAS number for the specific title compound was not found in the search results, but a product listing with its molecular formula and weight was available.

Research Gaps and Future Directions in Pyrimidine-Acetamide Chemistry

While significant progress has been made in understanding the chemistry and potential applications of pyrimidine-acetamide derivatives, several research gaps remain. A primary area for future investigation is the comprehensive exploration of the structure-activity relationships (SAR) for the "Acetamide, 2-amino-N-pyrimidin-4-YL-" scaffold. rsc.org Systematic modifications of the pyrimidine ring and the acetamide moiety could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Further research is also needed to elucidate the precise mechanisms of action for biologically active compounds within this class. ijpsjournal.com While some studies have pointed to potential targets, detailed molecular and cellular investigations are required for a complete understanding. The development of more efficient and versatile synthetic methodologies for this structural class would also be beneficial, enabling the creation of larger and more diverse chemical libraries for screening. rsc.org Investigating the physicochemical properties, such as solubility and metabolic stability, of these compounds is another critical area that will be crucial for their potential development as therapeutic agents. The exploration of novel therapeutic areas beyond the current focus on antimicrobial and anticancer activities could also unveil new applications for this promising class of molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-amino-N-pyrimidin-4-ylacetamide |

InChI |

InChI=1S/C6H8N4O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3,7H2,(H,8,9,10,11) |

InChI Key |

SMWRJNKTXVQTKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Acetamide, 2 Amino N Pyrimidin 4 Yl and Analogues

Established Synthetic Routes for Pyrimidine (B1678525) Core Formation

The formation of the central pyrimidine ring is the foundational step in the synthesis of this class of compounds. Classical and modern methods provide a diverse toolkit for chemists to construct this heterocyclic system.

Condensation Reactions with Amidines and Carbonyl Precursors

A prevalent and longstanding method for pyrimidine synthesis is the condensation of amidines with 1,3-dicarbonyl compounds, a reaction often referred to as the Pinner synthesis. mdpi.com This approach involves the reaction of a compound containing an N-C-N moiety, such as an amidine or guanidine (B92328), with a β-dicarbonyl compound. wikipedia.org For instance, reacting amidines with β-keto esters has been a successful strategy, with variations of this reaction being improved through methods like ultrasound irradiation. mdpi.com

The versatility of this method is demonstrated by the wide array of compatible starting materials. For example, α,β-unsaturated ketones can undergo a [3+3] annulation with amidines to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. researchgate.net Similarly, chalcones can be condensed with substituted amidines to yield substituted pyrimidines. researchgate.net The use of guanidine carbonate in condensation reactions with chalcones has also been shown to produce 2-aminopyrimidines in good yields. ajol.info

The following table summarizes representative examples of pyrimidine synthesis via condensation reactions.

| Amidine/Guanidine Source | Carbonyl Precursor | Catalyst/Conditions | Product Type | Reference |

| Amidines | 1,3-Diketones | Classical Pinner reaction | 2-Substituted pyrimidines | mdpi.com |

| Amidines | β-Keto esters | Ultrasound irradiation | Functionalized pyrimidines | mdpi.com |

| Guanidine | 1,3-Diynes | Cs2CO3, DMSO | Carbonyl 2-aminopyrimidines | researchgate.net |

| Substituted Amidines | Chalcones | - | Substituted pyrimidines | researchgate.net |

| Guanidine Carbonate | Chalcones | DMF, reflux | 2-Aminopyrimidines | ajol.info |

Cyclization Strategies for Pyrimidine Ring Construction

Beyond simple condensations, various cyclization strategies offer alternative pathways to the pyrimidine core. These methods often involve multi-component reactions or the transformation of existing cyclic structures.

One such strategy is the [3+3] cycloaddition, which can be seen in the Pinner synthesis. mdpi.com Other cycloaddition approaches include [2+2+2] strategies, such as the copper-catalyzed cyclization of ketones with nitriles under basic conditions. mdpi.com Niobium(V) chloride has also been employed to mediate the cycloaddition of alkynes and nitriles, yielding substituted pyrimidines with high chemo- and regioselectivity. acs.org

A deconstruction-reconstruction strategy offers a novel approach to pyrimidine diversification. nih.gov In this method, a pyrimidine is converted to an N-arylpyrimidinium salt, which can be cleaved to a three-carbon iminoenamine building block. This intermediate can then be recyclized with various reagents, such as guanidine, to form a new 2-aminopyrimidine (B69317). nih.gov This allows for the modification of an existing pyrimidine core into a more complex analog.

The following table provides examples of different cyclization strategies for pyrimidine synthesis.

| Cyclization Strategy | Reactants | Catalyst/Reagent | Product Type | Reference |

| [3+3] Cycloaddition | Amidines, 1,3-Dicarbonyls | - | Substituted pyrimidines | mdpi.com |

| [2+2+2] Cycloaddition | Ketones, Nitriles | Copper catalyst | Functionalized pyrimidines | mdpi.com |

| [3+1+1+1] Cycloaddition | Amidines, Alcohols | Iridium-pincer complex | Alkyl or aryl pyrimidines | mdpi.com |

| NbCl5-mediated Cycloaddition | Alkynes, Aryl nitriles | NbCl5 | Substituted pyrimidines | acs.org |

| Deconstruction-Reconstruction | Pyrimidinium salt, Guanidine | Piperidine, NaOEt | 2-Aminopyrimidine | nih.gov |

Functionalization of the Pyrimidine Nucleus

Once the pyrimidine core is formed, subsequent functionalization is necessary to introduce the desired substituents, such as the 2-amino and N-pyrimidin-4-ylacetamide groups. The inherent π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgthieme-connect.de

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto the pyrimidine ring. nih.gov The reaction of 2,4-dihalopyrimidines with nucleophiles generally results in the selective displacement of the halide at the 4-position. stackexchange.com This selectivity is attributed to the greater stability of the Meisenheimer intermediate formed during attack at the C4 position. stackexchange.comstackexchange.com However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be sensitive to other substituents on the ring, with electron-donating groups at the C6 position sometimes favoring C2 substitution. wuxiapptec.com

Regioselective Alkylation Methods

The introduction of alkyl groups at specific positions on the pyrimidine ring can be achieved through various regioselective alkylation methods. While direct C-H alkylation of pyridines has been a challenge, the use of blocking groups can enable controlled alkylation at the C4 position. nih.gov For pyrimidine nucleosides, chelation-controlled regioselective alkylation can be achieved by carefully selecting the solvent. nih.gov For instance, in THF, the low dielectric constant and potential for sodium chelation can lead to unexpected regioselectivity. nih.gov

Furthermore, the reaction of 5-alkyl-2,4,6-trichloropyrimidines with various nucleophiles, including Grignard reagents, has been shown to result in regioselective substitution at the 6-position. tandfonline.comtandfonline.com

Introduction of Amine and Amide Substituents

The introduction of amine and amide functionalities is crucial for the synthesis of the target compound. 2-Aminopyrimidines can be synthesized directly through the principal synthesis involving the cyclization of β-dicarbonyl compounds with guanidines. wikipedia.org Alternatively, an existing group, such as a halogen, can be displaced by an amine via nucleophilic aromatic substitution. wikipedia.org

The amide group can be introduced by reacting an aminopyrimidine with an appropriate acylating agent. For example, 4-aminopyrimidine (B60600) can be acetylated with acetic anhydride (B1165640) in the presence of a base to form N-(pyrimidin-4-yl)acetamide. The synthesis of amino(pyrimidin-5-yl)acetamide has been achieved by hydrolyzing amino(pyrimidin-5-yl)acetonitrile. prepchem.com The formation of an amide bond can also be achieved by condensing an acid chloride with an aminopyridine. researchgate.net

The following table highlights methods for introducing amine and amide substituents.

| Functional Group | Method | Reactants | Reagent/Conditions | Product | Reference |

| Amine | Cyclization | β-Dicarbonyl, Guanidine | - | 2-Aminopyrimidine | wikipedia.org |

| Amine | Nucleophilic Substitution | 2-Halopyrimidine, Amine | - | 2-Aminopyrimidine | wikipedia.org |

| Amide | Acetylation | 4-Aminopyrimidine, Acetic anhydride | Triethylamine (B128534), THF | N-(Pyrimidin-4-yl)acetamide | |

| Amide | Hydrolysis | Amino(pyrimidin-5-yl)acetonitrile | Dilute HCl | Amino(pyrimidin-5-yl)acetamide | prepchem.com |

| Amide | Condensation | Acid chloride, 2-Aminopyridine | - | N-Pyridin-2-yl acetamide (B32628) derivative | researchgate.net |

Formation of the Acetamide Linkage

The crucial step in the synthesis of the target compound is the formation of the amide bond between a pyrimidine amine and an acetic acid derivative. This can be achieved through several strategies, including the use of coupling agents and direct acylation methods.

Coupling Reactions Utilizing Amide Bond Formation Agents (e.g., HATU)

Amide bond formation is frequently facilitated by coupling agents that activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. mychemblog.com One of the most effective and widely used reagents for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comwikipedia.org

HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine, reacts with a carboxylic acid to form a highly reactive OAt-active ester. mychemblog.comwikipedia.org This intermediate then readily reacts with the amino group of 4-aminopyrimidine to yield the desired acetamide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org The high efficiency of HATU is attributed to the neighboring group effect of the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org While highly effective, the use of HATU can sometimes lead to the formation of guanidinium (B1211019) byproducts, especially with highly nucleophilic amines. nih.gov

Ultrasound irradiation has been shown to enhance HATU-catalyzed coupling reactions, leading to shorter reaction times and higher yields. researchgate.net This technique provides an alternative energy source for promoting the reaction. researchgate.net

Other common coupling reagents that can be employed for this transformation include:

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org

DCC/DMAP: N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Table 1: Common Coupling Agents for Amide Bond Formation

| Reagent | Full Name | Base | Solvent | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, Triethylamine | DMF | Highly efficient, can be used with ultrasound. wikipedia.orgresearchgate.net |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | - | DMF, DCM | A common and effective combination. rsc.org |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | - | DCM | Can lead to the formation of dicyclohexylurea byproduct. rsc.org |

Direct Amidation and Acylation Strategies

Direct methods for forming the acetamide linkage involve the reaction of an amine with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides.

A straightforward approach involves the direct acylation of 4-aminopyrimidine. One documented method utilizes acetic anhydride in the presence of triethylamine and a solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds at room temperature, and the product, N-(pyrimidin-4-yl)acetamide, can be isolated after removal of volatile components and purification.

Direct amidation of carboxylic acids with amines is a more atom-economical approach but often requires harsh conditions or catalysts to overcome the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgyoutube.com Boron-based reagents, such as B(OCH2CF3)3, have been developed as effective mediators for direct amidation under milder conditions. nih.gov These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine. nih.gov Another catalytic system for direct amidation employs titanium tetrafluoride (TiF4), which has shown efficacy for both aromatic and aliphatic carboxylic acids with various amines. rsc.org

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of 2-amino-N-(pyrimidin-4-yl)acetamide is crucial for exploring the chemical space and for structure-activity relationship (SAR) studies in drug discovery.

Systematic Structural Modifications for Chemical Space Exploration

Systematic modifications can be introduced at various points in the molecular scaffold. Derivatization of the amino group of amino acids with reagents like acetic anhydride allows for the introduction of diverse functionalities. nih.gov For pyrimidine-containing molecules, derivatization can be achieved by reacting with different acylating or alkylating agents. nih.gov

The exploration of chemical space can also involve the synthesis of bis-pyrimidine acetamides, where two pyrimidine moieties are linked. nih.gov This can be achieved through multi-step synthetic sequences, often involving condensation reactions. nih.gov Furthermore, the pyrimidine ring itself can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. nih.govnih.govnih.gov

Table 2: Examples of Derivatization Reagents and Their Applications

| Reagent Class | Example Reagent | Target Functional Group | Application |

| Acylating Agents | Acetic Anhydride | Primary and secondary amines | Introduction of acetyl groups. nih.gov |

| Alkylating Agents | Alkyl Halides | Amines, Hydroxyls | Introduction of alkyl chains. |

| Pyrylium Salts | 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary amines | Derivatization for mass spectrometry analysis. mdpi.com |

| Chloroformates | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary and secondary amines | Protection of amino groups, derivatization for HPLC. actascientific.com |

Green Chemistry Principles in Synthesis

Traditional methods for synthesizing pyrimidine derivatives often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In recent years, there has been a significant shift towards the adoption of green chemistry principles to develop more environmentally friendly and sustainable synthetic routes. rasayanjournal.co.inpowertechjournal.com

Key green chemistry approaches applicable to pyrimidine-acetamide synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or ethanol, or employing solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com

Catalysis: Utilizing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. researchgate.netmdpi.com

Alternative Energy Sources: Employing microwave irradiation and ultrasound as alternative energy sources to accelerate reactions and improve yields. rasayanjournal.co.inresearchgate.netjmaterenvironsci.com

Multicomponent Reactions (MCRs): Designing synthetic routes that involve the combination of three or more reactants in a single step, which increases efficiency and reduces waste. researchgate.net

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, offers a solvent-free approach for certain transformations, such as the iodination of pyrimidines. nih.gov

Catalytic Approaches in Pyrimidine-Acetamide Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrimidine derivatives, offering pathways that are often more efficient and selective than stoichiometric methods. mdpi.com Both metal-based and organocatalysts have been employed.

For the construction of the pyrimidine ring itself, various catalytic systems have been developed. For instance, copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for pyrimidine synthesis. mdpi.com Iridium and manganese complexes have been used to mediate the four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com

In the context of forming the acetamide linkage, as mentioned earlier, catalysts like TiF4 can facilitate direct amidation. rsc.org Furthermore, palladium-catalyzed carbonylation reactions can be used to generate electrophilic aroyl-DMAP salts, which are reactive intermediates for amide synthesis. acs.org The development of novel catalysts continues to be an active area of research, aiming to provide milder, more efficient, and sustainable methods for the synthesis of pyrimidine-acetamides and their analogues. researchgate.netgrowingscience.com

Purification and Yield Optimization Methodologies

The successful synthesis of Acetamide, 2-amino-N-pyrimidin-4-YL- and its analogues is critically dependent on effective purification and yield optimization strategies. The inherent basicity of the pyrimidine core and the presence of the acetamide group necessitate carefully selected purification techniques to remove starting materials, reagents, and by-products. Concurrently, optimizing reaction conditions is paramount to maximizing the yield of the desired product.

Purification Methodologies

The purification of aminopyrimidine derivatives, including Acetamide, 2-amino-N-pyrimidin-4-YL-, typically involves one or a combination of the following methods: recrystallization and chromatography. The choice of method is often dictated by the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity.

Recrystallization is a primary technique for the purification of solid crude products. The selection of an appropriate solvent system is crucial for effective purification. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For aminopyrimidine derivatives, polar solvents are often employed. For instance, in the synthesis of various 2-aminopyrimidine derivatives, the crude product, after being precipitated with water, is often purified by crystallization from ethanol. mdpi.com This method has been shown to yield products in good to excellent yields. mdpi.com In some cases, methyl alcohol has also been utilized as a recrystallization solvent for related aminopyrimidine compounds.

The following table illustrates potential solvent systems for the recrystallization of Acetamide, 2-amino-N-pyrimidin-4-YL- based on general principles for aminopyrimidine compounds.

| Solvent System | Rationale | Expected Purity |

| Ethanol | Good solubility at high temperatures and lower solubility at room temperature for many aminopyrimidines. | >98% |

| Methanol | Similar properties to ethanol, can be an effective alternative. | >98% |

| Water/Ethanol Mixture | The addition of water can decrease solubility and promote crystallization. | >97% |

| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing amides. | Variable |

Chromatographic techniques are indispensable for the purification of non-crystalline (oily) products or for separating mixtures with closely related impurities.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. ajol.info For aminopyrimidine derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. mdpi.com

Column Chromatography: For larger scale purification, silica (B1680970) gel column chromatography is frequently employed. The crude material is loaded onto a silica gel column and eluted with a solvent system determined by TLC. For example, the purification of N-(Pyrimidin-4-yl)acetamide analogues has been achieved using preparative silica gel TLC.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or biological testing, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized. A simple and efficient method for the purification of mutagenic heterocyclic amines has been developed using medium pressure liquid chromatography followed by HPLC with UV detection. nih.gov

The table below provides a summary of chromatographic techniques applicable to the purification of Acetamide, 2-amino-N-pyrimidin-4-YL-.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water with TFA | High Purity Analysis/Purification |

Yield Optimization Methodologies

Maximizing the yield of Acetamide, 2-amino-N-pyrimidin-4-YL- involves the careful control of reaction parameters during the acylation of the corresponding aminopyrimidine precursor. Key factors influencing the yield include the choice of acylating agent, catalyst, solvent, and reaction temperature.

A notable strategy for improving yields in the synthesis of 2-aminopyrimidine derivatives involves conducting the reaction under solvent-free conditions. For example, heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine and triethylamine at 80–90 °C has been reported to produce the desired products in good to excellent yields. mdpi.com Triethylamine acts as a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product side.

The following table outlines key parameters that can be optimized to enhance the yield of the acylation reaction.

| Parameter | Variation | Effect on Yield |

| Catalyst/Base | Triethylamine | Acts as an acid scavenger, increasing product formation. |

| Solvent | Solvent-free | Can lead to higher concentrations of reactants and improved reaction rates and yields. |

| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. |

| Reactant Ratio | Excess Acylating Agent | Can shift the equilibrium to favor the product, though may require more rigorous purification. |

In the synthesis of 2-aminopyrimidines from chalcones and guanidine carbonate, modifications such as pre-drying the solvent (DMF) and increasing the reflux time have been employed to improve yields. ajol.info These general principles of optimizing reaction conditions are directly applicable to the synthesis of Acetamide, 2-amino-N-pyrimidin-4-YL-.

Advanced Structural Analysis and Conformational Studies

Crystallographic Investigations for Molecular Conformation and Packing

Crystallographic techniques, particularly single-crystal X-ray diffraction, are powerful tools for determining the precise atomic arrangement within a crystalline solid. This allows for a detailed understanding of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

X-ray Diffraction Applications in Dihedral Angle Determination

For instance, in the crystal structures of several 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, a folded conformation is a recurring motif. nih.govresearchgate.net The dihedral angle between the pyrimidine (B1678525) ring and an attached benzene (B151609) ring is a key parameter in describing this conformation. In the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, this angle is 56.18 (6)°. nih.govresearchgate.net A similar folded conformation is observed in N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where the corresponding dihedral angle is 67.84 (6)°. nih.govresearchgate.net These values are indicative of the degree of folding in the molecular structure.

The following table presents dihedral angles for a series of related pyrimidine compounds, illustrating the conformational diversity within this class of molecules.

| Compound Name | Dihedral Angle (°) between Pyrimidine and Benzene Rings | Reference |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate | 56.18 (6) | nih.govresearchgate.net |

| N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | 67.84 (6) | nih.govresearchgate.net |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | 54.73 (9) | nih.gov |

| N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | 42.25 (14) | nih.gov |

| N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Molecule A) | 59.70 (16) | researchgate.net |

| N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Molecule B) | 62.18 (15) | researchgate.net |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonds are critical in stabilizing specific conformations of a molecule. d-nb.infosciepub.comrsc.orgnih.gov These interactions, which occur within a single molecule, can significantly influence its shape and reactivity. sciepub.comnih.gov In the context of pyrimidine acetamide (B32628) derivatives, intramolecular hydrogen bonds are frequently observed and play a key role in defining the molecular architecture.

A common feature in 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides is the presence of an intramolecular N—H⋯N hydrogen bond, which stabilizes the folded conformation of the molecule. nih.govresearchgate.netnih.gov This interaction typically forms an S(7) ring motif. researchgate.net For example, in both 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, such an intramolecular hydrogen bond is present. nih.govresearchgate.net In addition to N—H⋯N bonds, other types of intramolecular interactions, such as C—H⋯O and N—H⋯Cl, have been identified, further contributing to the stability of the molecular conformation. nih.govresearchgate.net

The table below details the intramolecular hydrogen bonds observed in the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. vensel.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···S | 0.86 | 2.45 | 3.195(2) | 145 | vensel.org |

| C-H···N | 0.97 | 2.60 | 3.468(3) | 149 | vensel.org |

| C-H···O | 0.97 | 2.52 | 3.230(3) | 130 | vensel.org |

Characterization of Intermolecular Interactions and Crystal Networks

In the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, molecules are linked by a series of N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds, which form undulating sheets. researchgate.net Similarly, in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, creating an R2 2(8) ring motif. These dimers are further connected by bifurcated N—H⋯O and C—H⋯O hydrogen bonds, resulting in corrugated layers. nih.govresearchgate.net The interplay of these various intermolecular forces dictates the final crystal architecture. acs.org

The following table summarizes the intermolecular hydrogen bonds in the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

| N5—H5A···N3 | 0.86 | 2.27 | 3.110 (4) | 167 | x, y, z | nih.gov |

| N1—H1A⋯O1 | 0.86 | 2.05 | 2.890 (3) | 165 | -x+1, -y+1, -z+1 | nih.gov |

| N4—H4B⋯O1 | 0.86 | 2.36 | 2.964 (3) | 127 | -x+3/2, y-1/2, -z+3/2 | nih.gov |

| C12—H12A⋯O1 | 0.97 | 2.58 | 3.408 (3) | 143 | -x+1, -y+1, -z+1 | nih.gov |

Spectroscopic Methodologies for Structural Elucidation (General Principles)

Spectroscopic techniques are indispensable for the structural characterization of molecules in various states. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) provide complementary information about the molecular framework and functional groups present.

Advanced Nuclear Magnetic Resonance Spectroscopy for Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.netnih.gov For pyrimidine derivatives, ¹H and ¹³C NMR are fundamental for assigning the chemical environment of each atom. mdpi.com

In ¹H NMR spectra of pyrimidine derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents and the heteroaromatic ring itself. rsc.org For the parent pyrimidine molecule, the proton signals appear at distinct chemical shifts: approximately 9.26 ppm, 8.78 ppm, and 7.36 ppm. chemicalbook.com In substituted pyrimidines, the signals from amino groups can often be observed in the range of 5.1-5.3 ppm. ijirset.com

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic and can be used to identify the substitution pattern. Advanced NMR techniques, such as 2D experiments (e.g., HETCOR), are invaluable for unambiguously assigning all ¹H and ¹³C resonances, especially in complex molecules. researchgate.net

The following table shows typical ¹H NMR chemical shifts for the parent pyrimidine molecule.

| Proton Assignment | Chemical Shift (ppm) | Reference |

| H-2 | 9.26 | chemicalbook.com |

| H-4, H-6 | 8.78 | chemicalbook.com |

| H-5 | 7.36 | chemicalbook.com |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vandanapublications.com Each functional group has a characteristic set of vibrational modes, which appear as bands at specific frequencies in the IR spectrum.

For pyrimidine derivatives, FTIR spectroscopy can confirm the presence of key functional groups. vandanapublications.com The N-H stretching vibrations of the amino group in aminopyrimidines typically appear in the range of 3182-3456 cm⁻¹. ijirset.com The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are generally observed in the 1500-1650 cm⁻¹ region. vandanapublications.com The C-N stretching vibration is often found around 1216.7 cm⁻¹. ijirset.com For acetamide derivatives, the C=O stretching of the amide group is a prominent feature, usually appearing between 1620-1699 cm⁻¹. nih.gov

The table below lists characteristic FTIR absorption frequencies for functional groups commonly found in aminopyrimidine derivatives.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3182 - 3456 | ijirset.com |

| Primary Amine (N-H) | In-plane Bend | ~1648.5 | ijirset.com |

| Aromatic C-H | Stretch | ~2960.5 | ijirset.com |

| Amide (C=O) | Stretch | 1620 - 1699 | nih.gov |

| Pyrimidine Ring (C=C, C=N) | Stretch | 1500 - 1650 | vandanapublications.com |

| C-N | Stretch | ~1216.7 | ijirset.com |

Conformational Landscapes and Dynamic Behavior

Analysis of Rotational Barriers and Flexible Linkages

The rotation around the amide C-N bond is a well-studied phenomenon characterized by a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons with the carbonyl group. Computational studies on analogous N-aryl amides have reported rotational barriers for this bond to be in the range of 12 to 21 kcal/mol. researchgate.net Dynamic NMR studies on structurally similar compounds have shown amide rotational barriers of approximately 16.4 kcal/mol. nih.gov This restricted rotation leads to the existence of distinct syn and anti conformers, which can have different stabilities and reactivities.

Similarly, the bond connecting the pyrimidine ring to the exocyclic nitrogen atom (N-Caryl) also exhibits a notable rotational barrier. This is attributed to the electronic effects of the aromatic ring and potential steric hindrance. For instance, a computational study on N-phenyl diacetamide (B36884) calculated a rotational energy barrier of approximately 39.96 kJ/mol (about 9.55 kcal/mol) to prevent electron delocalization between the nitrogen and the aromatic ring. mdpi.com In a related enamine system, a significantly high rotational barrier of 18.6 kcal/mol was observed, highlighting the substantial energy required to twist the molecule around this bond. nih.gov These findings suggest that the pyrimidine ring and the acetamide group in Acetamide, 2-amino-N-pyrimidin-4-YL- are likely to adopt specific preferred orientations relative to each other.

The presence of these rotational barriers indicates that at room temperature, the molecule does not freely rotate but rather exists as a mixture of conformational isomers. The specific values of these barriers are crucial for understanding the molecule's dynamic behavior and its ability to adopt different conformations, which can be critical for its interaction with other molecules.

| Linkage | Typical Rotational Barrier (kcal/mol) | Influencing Factors |

| Amide (C-N) | 12 - 21 | Partial double bond character, resonance stabilization |

| Aryl-Nitrogen (N-C) | 9 - 19 | Electronic effects of the aromatic ring, steric hindrance |

This table presents generalized data from analogous compounds and may not represent the exact values for Acetamide, 2-amino-N-pyrimidin-4-YL-.

Stereochemical Considerations in Substituted Derivatives

The introduction of substituents onto the pyrimidine ring or the acetamide moiety of Acetamide, 2-amino-N-pyrimidin-4-YL- can introduce elements of chirality and lead to the formation of stereoisomers. For instance, substitution at a prochiral center or the creation of a chiral axis due to restricted rotation can result in enantiomers or diastereomers.

If a substituent is introduced that creates a stereocenter, the resulting molecule will exist as a pair of enantiomers. These stereoisomers, while having identical physical properties in an achiral environment, can exhibit different biological activities due to their distinct interactions with chiral biological macromolecules.

Furthermore, the presence of bulky substituents can significantly increase the rotational barrier around the N-Caryl bond, potentially leading to atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual conformers. While there are no specific reports of atropisomerism in Acetamide, 2-amino-N-pyrimidin-4-YL- itself, the principle remains a key stereochemical consideration for its substituted derivatives. The nature, size, and position of the substituent will dictate the magnitude of the rotational barrier and the feasibility of isolating stable atropisomers.

The stereochemical outcome of reactions involving this compound and the separation of its potential stereoisomers are important considerations in its synthesis and application, particularly in fields like medicinal chemistry where stereochemistry often plays a critical role in determining efficacy and selectivity.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms, which significantly influences its electronic properties and reactivity.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of the pyrimidine ring in 2-amino-N-(pyrimidin-4-yl)acetamide is dictated by the electronic effects of its substituents. The amino group at the C-2 position and the acetamido group at the C-4 position are both electron-donating groups. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack than the unsubstituted pyrimidine.

However, the positions of these substituents also create steric hindrance, which can influence the regioselectivity of reactions. For instance, bulky reagents may face difficulty approaching the C-5 and C-6 positions of the pyrimidine ring. Quantum mechanical calculations on substituted 2,4-dichloropyrimidines have shown that both electronic and steric effects are highly influential on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com The presence of electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can alter the preferred site of attack from the expected C-4 position. wuxiapptec.com

Electrophilic and Nucleophilic Reactions

Electrophilic Reactions: The electron-rich nature of the pyrimidine ring in this compound facilitates electrophilic aromatic substitution reactions. However, the directing effects of the amino and acetamido groups will determine the position of substitution.

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines, particularly when substituted with good leaving groups like halogens. In the case of 2,4-dichloropyrimidines, nucleophilic attack typically occurs selectively at the C-4 position. wuxiapptec.com However, as noted, substituents on the ring can alter this selectivity. wuxiapptec.com For 2-amino-N-(pyrimidin-4-yl)acetamide, while it does not have a halogen leaving group, understanding the principles of SNAr on related pyrimidine systems provides insight into its potential reactivity if further modified.

Reactivity of the Acetamide (B32628) Moiety

The acetamide group (-NHC(O)CH3) attached to the pyrimidine ring also possesses distinct reactive sites.

Hydrolytic Stability and Degradation Pathways

Functional Group Interconversions

The acetamide group can undergo various transformations. For instance, the amide can be reduced to an amine. The synthesis of related acetamide compounds often involves the reaction of an aminopyridine with acetic anhydride (B1165640), demonstrating the formation of the acetamide linkage. This reaction is, in principle, reversible under hydrolytic conditions.

Reaction Mechanisms and Pathways

The synthesis of compounds with a similar acetamide linkage to a heterocyclic ring often involves the reaction of an amino-substituted heterocycle with an acylating agent. For example, the synthesis of N-(pyrimidin-4-yl)acetamide can be achieved by reacting 4-aminopyrimidine (B60600) with acetic anhydride and triethylamine (B128534) in THF. This suggests a nucleophilic acyl substitution mechanism where the exocyclic amino group of the pyrimidine attacks the carbonyl carbon of the acetic anhydride.

The synthesis of related 2-aminopyrimidine (B69317) derivatives can be achieved through the condensation of chalcones with guanidine (B92328) hydrochloride. researchgate.netajol.info This Biginelli-type reaction involves the formation of the pyrimidine ring itself.

Further functionalization of the acetamide moiety could proceed through various pathways. For example, the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides involves the reaction of an acid chloride with 2-aminopyridine, forming the acetamide bond. researchgate.net This highlights a common strategy for creating such linkages.

Elucidation of Reaction Intermediates

The synthesis and transformations of pyrimidine derivatives, including Acetamide, 2-amino-N-pyrimidin-4-yl-, often proceed through transient intermediates that are crucial for understanding the reaction mechanism. The most common mechanistic pathway for the substitution of groups on the pyrimidine ring is the nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the formation of a Meisenheimer complex, a key reaction adduct. wikipedia.org

Spectroscopic and Computational Evidence: Modern analytical techniques play a pivotal role in identifying and characterizing these fleeting intermediates. Real-time, multidimensional NMR spectroscopy has proven to be a powerful tool for monitoring complex organic reactions and has been successfully applied to the synthesis of pyrimidines. nih.gov This technique allows for the direct observation of the formation and consumption of intermediates during the reaction, providing invaluable kinetic and structural data. nih.gov For instance, in the synthesis of alkylpyrimidines, real-time 2D NMR has confirmed previously proposed intermediates and even revealed hitherto undetected ones. nih.gov

Furthermore, computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction pathways and the structures of intermediates and transition states in SNAr reactions of pyrimidines and related heterocycles. researchgate.netacs.org These studies can predict the relative energies of different intermediates and transition states, helping to determine the most likely reaction mechanism, whether it be a stepwise process involving a distinct Meisenheimer intermediate or a concerted one. acs.orgchemrxiv.org Mass spectrometry can also provide evidence for the existence of proposed intermediates in a reaction pathway. acs.org

Regiochemical Control in Multi-Step Syntheses

In multi-step syntheses involving polysubstituted pyrimidines like Acetamide, 2-amino-N-pyrimidin-4-yl-, controlling the regioselectivity of each reaction step is paramount to achieving the desired product. The positions of the existing substituents on the pyrimidine ring significantly direct the position of subsequent modifications.

The pyrimidine ring is electron-deficient, with the C2, C4, and C6 positions being the most electrophilic and thus susceptible to nucleophilic attack. The presence of an amino group at the C2 position and an acetamido group at the C4 position influences the reactivity of the remaining positions.

In the synthesis of related 2,4-disubstituted pyrimidines, the reaction of 2,4-dichloropyrimidine (B19661) with amines has been shown to be highly regioselective, favoring substitution at the C4 position. researchgate.net This preference is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate compared to the ortho-quinoid intermediate that would result from attack at the C2 position. researchgate.net The nature of the substituent at the C6 position can also influence this regioselectivity. researchgate.net

Catalysts can also play a crucial role in directing the regioselectivity of pyrimidine functionalization. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has demonstrated excellent regioselective control. rsc.org Similarly, organocatalytic methods have been developed for the regioselective synthesis of pyrimidine derivatives. rsc.orgfrontiersin.org

Influence of Reaction Conditions on Product Distribution

The distribution of products in reactions involving Acetamide, 2-amino-N-pyrimidin-4-yl- and its precursors can be significantly influenced by various reaction conditions, including the choice of solvent, temperature, and catalyst.

Solvent Effects: The polarity of the solvent can have a profound impact on the rate and outcome of reactions involving pyrimidines. For the amination of chloropyrimidines, a study comparing various solvents found that more polar solvents like water can lead to higher reaction rates, likely due to better stabilization of the polar transition state. nih.govresearchgate.net However, in some cases, polar solvents can also promote undesirable side reactions, such as solvolysis. nih.govresearchgate.net In certain syntheses of aminopyrimidines, polar solvents were found to be unfavorable as they could form hydrogen bonds with intermediate amines, hindering the desired reaction pathway. nih.gov

Temperature Effects: Temperature is a critical parameter that can affect both the reaction rate and the product distribution. In the reduction and amination of electrophiles by lithium dialkylaminoborohydrides, lower temperatures favored the amination product, while higher temperatures led to an increase in the reduction product. nih.gov The solubility of pyrimidine derivatives is also temperature-dependent, generally increasing with a rise in temperature, which can in turn affect reaction kinetics. nih.gov

Catalyst Effects: The choice of catalyst can dramatically alter the course of a reaction. In the synthesis of pyrimidines, various catalysts, including acids, bases, and metal complexes, are employed to enhance reaction rates and control selectivity. frontiersin.orgoup.com For example, acid-catalyzed amination of chloropyrimidines has been studied, with the amount of acid being a critical factor to balance the reaction rate and the formation of hydrolysis byproducts. nih.govresearchgate.net Palladium catalysts are effective in promoting amination reactions of chloropyrimidines. researchgate.net Furthermore, organocatalysts like L-proline and various nanocatalysts have been successfully used in the synthesis of pyrimidine derivatives, often under milder and more environmentally friendly conditions. oup.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of a molecular system. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine optimized geometry, bond lengths, bond angles, and other structural parameters. nih.gov Methods like the B3LYP hybrid functional, combined with a basis set such as 6-311G(d,p), are commonly used to achieve a balance between accuracy and computational cost for organic molecules. nih.gov For Acetamide (B32628), 2-amino-N-pyrimidin-4-YL-, DFT calculations would optimize the molecular structure, providing precise data on the spatial arrangement of its atoms and the electronic ground state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. electrochemsci.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. electrochemsci.org These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). A high electronegativity indicates a good electron acceptor, while high chemical hardness suggests high stability and low reactivity. electrochemsci.org

Table 1: Exemplary Global Reactivity Descriptors for an Acetamide Derivative

| Descriptor | Formula | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. nih.gov |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. electrochemsci.org |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high reactivity. electrochemsci.org |

| Electrophilicity Index (ω) | μ2/(2η) (where μ = -χ) | Measures the propensity to accept electrons. |

This table presents descriptors derived from DFT calculations on similar acetamide-containing molecules and illustrates the type of data obtained from such an analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. electrochemsci.orgxisdxjxsu.asia The MEP map displays different potential values on the molecule's surface using a color spectrum. Regions of negative electrostatic potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. electrochemsci.org For Acetamide, 2-amino-N-pyrimidin-4-YL-, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as hydrogen-bond acceptors. Positive potential would be expected around the amino group hydrogens, marking them as hydrogen-bond donors.

Table 2: Potential Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on C=O | π* (N-C) in amide | High | Hyperconjugation |

| LP (N) in pyrimidine | π* (C=C) in pyrimidine | High | Resonance/Delocalization |

| LP (N) of amino group | σ* (C-H) | Moderate | Hyperconjugation |

| π (C=C) in pyrimidine | π* (C=N) in pyrimidine | High | π-conjugation |

This table is a hypothetical representation of the types of interactions and stabilization energies that NBO analysis would reveal for the target compound, based on findings for other conjugated systems.

DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. nih.gov Theoretical vibrational frequencies are calculated to help assign the experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. xisdxjxsu.asia For Acetamide, 2-amino-N-pyrimidin-4-YL-, this would allow for the identification of characteristic peaks for the N-H, C=O, and C-N stretches.

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra by calculating the energies of electronic transitions. nih.gov This analysis provides the maximum absorption wavelengths (λmax) and identifies the nature of the transitions, such as π→π* transitions within the pyrimidine ring and n→π* transitions involving the lone pairs of oxygen and nitrogen atoms. nih.gov

Molecular Modeling and Dynamics

While quantum calculations are powerful for understanding static properties, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. By developing a force field, which can be parameterized using high-accuracy quantum mechanical data, MD simulations can model the conformational changes of Acetamide, 2-amino-N-pyrimidin-4-YL- in different environments, such as in solution. chemrxiv.org These simulations can reveal its flexibility, preferred conformations, and how it interacts with solvent molecules, providing a dynamic picture of its behavior at the atomic level. This is crucial for understanding how the molecule might behave in a biological system.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models can then be used to predict the properties of new, un-synthesized molecules.

1 Predictive Modeling of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. ed.ac.uk These can range from simple properties like molecular weight to more complex descriptors derived from the molecule's topology or electronic structure. ed.ac.uk

In the context of pyrimidine derivatives, QSAR (a related methodology focusing on activity) studies have utilized various descriptors. For example, a study on phenyl acetamide derivatives used descriptors like BELV2, GATS8p, GATS6e, and RDF080m in a multiple linear regression model. nih.gov These descriptors capture different aspects of the molecular structure and are used as inputs for building predictive models. nih.gov Software packages like RDKit are commonly used to calculate a wide range of molecular descriptors. ed.ac.uk

2 Computational Evaluation of Designed Derivatives

Computational methods are invaluable for the initial evaluation of newly designed derivatives of a parent compound like "Acetamide, 2-amino-N-pyrimidin-4-YL-". By calculating various molecular properties and descriptors, researchers can prioritize which derivatives are most promising for synthesis and further testing.

Fragment-based drug design (FBDD) is a computational approach where molecular fragments are used to design new compounds. This has been applied to develop novel series of pyrimidine derivatives. nih.govnih.govIn silico analysis, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, is often performed on these designed derivatives to predict their drug-like properties. nih.gov For example, computational ADMET analysis was performed on a series of 2-amino-pyrimidine derivatives to assess their potential. researchgate.net

The following table lists some of the compound names mentioned in this article:

Advanced Chemical Applications of Pyrimidine Acetamide Compounds

Role as Versatile Synthetic Building Blocks and Intermediates

"Acetamide, 2-amino-N-pyrimidin-4-YL-" and its structural analogs serve as crucial intermediates in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. The pyrimidine (B1678525) ring, a key component of nucleobases, provides a scaffold that can interact with various biological targets, while the amino and acetamide (B32628) groups offer sites for further chemical modification.

A significant application of 2-amino-N-pyrimidin-4-yl acetamides is in the development of adenosine (B11128) A2A receptor antagonists. nih.govbldpharm.com These antagonists are of therapeutic interest for conditions such as Parkinson's disease. The pyrimidine-acetamide core provides a foundational structure that can be elaborated upon to enhance potency, selectivity, and pharmacokinetic properties. nih.govbldpharm.com For instance, research has focused on modifying the substituents on the pyrimidine and acetamide moieties to optimize the interaction with the A2A receptor and to improve water solubility, a critical factor for drug development. nih.gov

Furthermore, the versatility of the pyrimidine scaffold is highlighted in its use for creating inhibitors of other biological targets. For example, pyrimidine derivatives are central to the synthesis of inhibitors for protein kinases, such as Aurora kinases and Polo-like kinases, which are implicated in cancer. researchgate.net The 2-aminopyrimidine (B69317) unit, present in the target compound, is a key pharmacophore that can form essential hydrogen bonds within the kinase hinge region. researchgate.net Additionally, pyrimidine-based compounds have been investigated as inhibitors of SLACK potassium channels, which are linked to certain forms of epilepsy.

The synthesis of these complex derivatives often involves multi-step reaction sequences where "Acetamide, 2-amino-N-pyrimidin-4-YL-" or a closely related precursor is a key intermediate. A general synthetic route to a related compound, N-(Pyrimidin-4-yl)acetamide, involves the acylation of 4-aminopyrimidine (B60600) with acetic anhydride (B1165640). nih.gov This highlights a fundamental transformation that can be adapted for the synthesis of the target compound and its derivatives.

Table 1: Examples of Bioactive Molecules Synthesized from Pyrimidine-Acetamide Scaffolds

| Target Molecule Class | Therapeutic Area | Role of Pyrimidine-Acetamide | Reference(s) |

| Adenosine A2A Receptor Antagonists | Parkinson's Disease | Core structural scaffold | nih.govbldpharm.com |

| Aurora and Polo-like Kinase Inhibitors | Cancer | Key pharmacophore | researchgate.net |

| SLACK Potassium Channel Inhibitors | Epilepsy | Core structural component | |

| HIV and Kinesin Eg5 Inhibitors | Infectious Disease, Cancer | Synthetic precursor | nih.gov |

Applications in Coordination Chemistry and Materials Science

The nitrogen atoms within the pyrimidine ring and the amide group of "Acetamide, 2-amino-N-pyrimidin-4-YL-" present potential coordination sites for metal ions, suggesting its utility in coordination chemistry. While direct studies on the coordination complexes of this specific compound are limited, research on analogous pyrimidine-based ligands provides strong evidence for its potential in forming a variety of metal complexes. researchgate.netekb.egst-andrews.ac.uknih.gov

For instance, pyrimidine-derived Schiff base ligands have been shown to form stable complexes with transition metals such as Ni(II), Co(III), and Fe(III). researchgate.net These complexes often exhibit interesting geometries and electronic properties. researchgate.net Similarly, pyrimidine hydrazide ligands have been used to synthesize complexes with a range of metals, including Cr, Mn, Fe, Co, Ni, Cu, and Zn, with some of these complexes demonstrating enhanced biological activity compared to the free ligand. ekb.eg The coordination in these systems typically involves the pyrimidine ring nitrogens and other donor atoms from the side chain, a mode of binding that "Acetamide, 2-amino-N-pyrimidin-4-YL-" is well-equipped to facilitate.

In the field of materials science, pyrimidine derivatives are being explored for their potential in creating functional materials. nih.gov For example, certain pyrimidine-containing compounds have been investigated for their electrogenerated chemiluminescent properties, which are applicable to the development of organic light-emitting diodes (OLEDs). nih.gov The ability of pyrimidine bases to bind metal ions has also been harnessed in the context of DNA nanotechnology, where pyrimidine-pyrimidine base pairs can selectively capture metal ions to form metallo-base pairs. rsc.org Although not a direct application of the title compound, this illustrates the fundamental affinity of the pyrimidine core for metals, a property that could be exploited in the design of novel materials.

The development of coordination polymers and metal-organic frameworks (MOFs) is another area where pyrimidine-acetamide ligands could find application. mdpi.com These materials are constructed from metal ions or clusters linked by organic ligands, and their properties are highly dependent on the nature of these components. The bifunctional nature of "Acetamide, 2-amino-N-pyrimidin-4-YL-", with its multiple coordination sites, makes it a candidate for a linker in the synthesis of new coordination polymers with potentially interesting structural and functional properties.

Catalytic Applications (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The catalytic applications of "Acetamide, 2-amino-N-pyrimidin-4-YL-" and its derivatives remain a developing area of research. While there is a lack of studies where this specific compound acts as a catalyst, its structure suggests potential involvement in both metal-catalyzed reactions and organocatalysis.

In the context of metal-catalyzed reactions, the pyrimidine moiety can participate in various coupling reactions. For example, pyrimidine derivatives have been successfully employed as substrates in Suzuki cross-coupling reactions to synthesize more complex, biologically active molecules. nih.gov This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. Given the presence of a reactive amino group and the pyrimidine ring, "Acetamide, 2-amino-N-pyrimidin-4-YL-" could potentially serve as a substrate in similar cross-coupling reactions, allowing for the introduction of diverse functional groups.

While direct evidence is wanting, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, presents another avenue for the application of pyrimidine-acetamide compounds. youtube.com The basic nitrogen atoms in the pyrimidine ring and the amino group could potentially act as Brønsted or Lewis bases to activate substrates in various organic reactions.

Table 2: Potential Catalytic Reactions Involving Pyrimidine-Acetamide Scaffolds

| Catalytic Reaction Type | Potential Role of Pyrimidine-Acetamide | Catalyst System | Reference(s) |

| Suzuki Cross-Coupling | Substrate | Pd(PPh3)4 | nih.gov |

| Buchwald-Hartwig Amination | Substrate | Palladium-based catalysts | |

| C-H Activation/Functionalization | Substrate | Transition metal catalysts | |

| Asymmetric Catalysis | Chiral Ligand | Transition metal complexes | mdpi.com |

Exploration in Chemo-Sensors and Probes

The inherent structural features of the pyrimidine-acetamide scaffold make it an attractive candidate for the development of chemosensors and probes for the detection of various analytes, particularly metal ions. The nitrogen and oxygen atoms within the molecule can act as binding sites, and the pyrimidine ring can serve as a signaling unit, exhibiting changes in its photophysical properties upon binding to a target species.

Research has demonstrated the efficacy of pyrimidine-based compounds as chemosensors. For instance, a simple pyrimidine-based azo dye has been developed as a colorimetric and fluorescent chemosensor for the sequential detection of copper (II) and cyanide ions in aqueous media. nih.gov The sensor exhibits a distinct color change and a shift in its UV-Vis spectrum upon complexation with Cu2+. nih.gov Another study reported a pyrimidine-based receptor, N-(pyrimidin-2-yl) thiophene-2-carboxamide, as a selective fluorescent "turn-off" sensor for Fe3+ ions. researchgate.net

Furthermore, more complex systems incorporating a pyrimidine unit, such as chromene-triazole-pyrimidine triads, have been synthesized and shown to act as selective fluorescent chemosensors for Fe3+. rsc.org These examples strongly suggest that "Acetamide, 2-amino-N-pyrimidin-4-YL-" could be a valuable precursor for the design of novel chemosensors. The amino and acetamide groups provide convenient handles for chemical modification, allowing for the fine-tuning of the sensor's selectivity and sensitivity towards specific analytes. The development of fluorescent probes from this compound could involve the introduction of a fluorophore, where the binding of a metal ion to the pyrimidine-acetamide moiety would modulate the fluorescence output.

Table 3: Pyrimidine-Based Chemosensors and their Target Analytes

| Chemosensor Base | Target Analyte(s) | Detection Method | Reference(s) |

| Pyrimidine-based azo dye | Cu2+, CN- | Colorimetric and Fluorescent | nih.gov |

| N-(pyrimidin-2-yl) thiophene-2-carboxamide | Fe3+ | Fluorescent (turn-off) | researchgate.net |

| Chromene-triazole-pyrimidine triad | Fe3+ | Fluorescent | rsc.org |

| Pyrimidine base pairs in DNA | Hg(II), Ag(I) | Thermal denaturation, ITC, NMR | rsc.org |

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing pyrimidine-acetamides is increasingly geared towards green chemistry, a philosophy that emphasizes the reduction or elimination of hazardous substances. benthamdirect.com Traditional synthesis methods for pyrimidines often rely on harsh reagents and solvents, but a paradigm shift towards more sustainable practices is well underway. rasayanjournal.co.in

Future research will likely focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient. rasayanjournal.co.in They reduce waste, shorten reaction times, and simplify purification processes. An iridium-catalyzed MCR has been developed to synthesize pyrimidines from amidines and alcohols, showcasing a sustainable route that liberates only hydrogen and water as byproducts. acs.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, leading to higher yields and purer products in shorter times compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com

Solvent-Free and Mechanochemical Methods: Techniques like ball milling and grinding chemistry are gaining traction. benthamdirect.comresearchgate.netnih.gov These methods reduce or eliminate the need for solvents, which are often a major source of chemical waste. rasayanjournal.co.in A solvent-free approach for the iodination of pyrimidines using mechanical grinding has been demonstrated to be rapid and high-yielding. nih.gov

Biocatalysis and Renewable Feedstocks: The use of enzymes and raw materials derived from biomass represents a frontier in sustainable synthesis. acs.orgpowertechjournal.com Developing catalytic reactions that convert biomass-derived alcohols into key chemical building blocks is a central theme. acs.org

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Methodologies for Pyrimidines

| Parameter | Conventional Methods | Green Methodologies (e.g., MCRs, Microwave, Solvent-free) |

|---|---|---|

| Reagents/Solvents | Often toxic and hazardous rasayanjournal.co.in | Safer solvents, catalysts, or solvent-free conditions rasayanjournal.co.inbenthamdirect.com |

| Reaction Time | Often lengthy rasayanjournal.co.in | Significantly shorter rasayanjournal.co.in |

| Energy Consumption | High (e.g., prolonged reflux) powertechjournal.com | Lower (e.g., microwave, ultrasound) benthamdirect.com |

| Waste Generation | High, complex workup rasayanjournal.co.in | Minimal, simplified workup rasayanjournal.co.in |

| Yield & Selectivity | Variable | Often higher yields and improved selectivity benthamdirect.com |

| Atom Economy | Often lower | High, a key focus of the strategy benthamdirect.com |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the precise mechanism of how a reaction occurs is fundamental to optimizing it. The development of advanced spectroscopic techniques allows chemists to observe reactions in real-time, a practice known as operando spectroscopy. wikipedia.orgspectroscopyonline.com This methodology provides a "motion picture" of the catalytic cycle by simultaneously measuring spectroscopic data and catalytic activity under actual working conditions. wikipedia.orguu.nl

For pyrimidine-acetamide synthesis, future research will benefit from:

Real-time 2D NMR Spectroscopy: Recent breakthroughs in ultrafast 2D NMR enable the dynamic analysis of complex organic reactions without the need for isotopic labeling. nih.gov This has been used to uncover new mechanistic details in pyrimidine (B1678525) formation, identifying transient intermediates that were previously unobservable with standard 1D NMR. nih.gov

Operando Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for probing surface adsorbates and reaction intermediates on catalysts as they work. numberanalytics.comornl.gov Operando Raman has been used to study the dynamic state of catalysts during reactions, linking structural changes directly to kinetic data. spectroscopyonline.com

Combined Spectroscopic Setups: The integration of multiple spectroscopic methods into a single reaction cell (e.g., Raman/UV-vis) offers a more complete picture. uu.nl This ensures that all data is collected from the exact same system under identical conditions, providing complementary information and enhancing quantitative analysis. uu.nl

Table 2: Advanced Spectroscopic Techniques for Mechanistic Insights

| Technique | Information Gained | Application to Pyrimidine-Acetamide Research |

|---|---|---|

| Ultrafast 2D NMR | Structural and dynamic information on reaction intermediates in solution. nih.gov | Elucidating complex reaction pathways and identifying short-lived species in the synthesis of the pyrimidine core. nih.gov |

| Operando Raman | Real-time surface characterization of solid catalysts, vibrational modes of adsorbed species. spectroscopyonline.com | Monitoring catalyst state, identifying active sites, and observing intermediate formation during heterogeneous catalytic synthesis. spectroscopyonline.com |

| Operando IR | Information on surface adsorbates, functional groups, and reaction intermediates under working conditions. ornl.gov | Studying surface chemistry on catalysts, understanding reaction mechanisms, and catalyst deactivation pathways. ornl.gov |

| Mass Spectrometry (MS) | Precise measurement of metabolite concentrations and metabolic flux analysis. creative-proteomics.com | Quantifying pyrimidine intermediates and products in biological or biocatalytic systems. creative-proteomics.com |

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules with desired properties. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the cost and time associated with traditional trial-and-error experiments. researchgate.net

Emerging applications in pyrimidine-acetamide research include:

Predictive Modeling: ML algorithms, such as random forest and partial least squares regression, can build models to predict the properties of pyrimidine derivatives. researchgate.net For instance, models have been developed to predict the corrosion inhibition efficiencies of pyrimidines, identifying key molecular descriptors like molecular volume and electron affinity that govern their performance. researchgate.net

Generative Models for Inverse Design: Instead of predicting the properties of a known molecule, generative models can design new molecules that have a desired set of properties. rsc.org This "inverse design" approach, often using techniques like reinforcement learning, allows researchers to explore chemical space more efficiently to find promising candidates. rsc.orgnih.gov

Reaction Prediction and Synthesis Planning: AI can assist in planning synthetic routes. rsc.org Models are being trained to predict the outcomes of new reactions and to suggest retrosynthetic pathways, streamlining the process of chemical synthesis. nih.gov

Table 3: Role of AI and Machine Learning in Pyrimidine Research

| AI/ML Application | Description | Potential Impact on Pyrimidine-Acetamide Research |

|---|---|---|

| Property Prediction | Using ML models to forecast chemical, physical, or biological properties based on molecular structure. researchgate.net | Rapidly screening virtual libraries of pyrimidine-acetamides for desired activities, reducing the need for initial synthesis and testing. researchgate.net |

| Generative Design | Employing AI to generate novel molecular structures with optimized, predefined properties. rsc.org | Discovering new pyrimidine-acetamide scaffolds with enhanced efficacy or novel functionalities. nih.gov |

| Active Learning | An iterative process where the ML model selects the most informative experiments to perform next, improving model accuracy with fewer data points. nih.gov | More efficient optimization of reaction conditions or molecular structures, saving time and resources. nih.gov |

| Synthesis Prediction | AI tools that suggest synthetic routes or predict the most likely products of a given set of reactants. rsc.org | Accelerating the synthesis of novel pyrimidine-acetamide derivatives by identifying viable and efficient reaction pathways. nih.gov |

Exploration of New Chemical Transformations and Reactivity Patterns

The functionalization of heterocyclic cores like pyrimidine is a central theme in organic chemistry. Future research will continue to push the boundaries of chemical reactivity, seeking novel ways to modify the pyrimidine-acetamide scaffold.

Key areas of exploration are:

Late-Stage Functionalization (LSF): This involves introducing or modifying functional groups on a complex molecule at a late step in the synthesis. nih.gov This strategy is highly valuable for rapidly creating a diverse library of analogues from a common advanced intermediate, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Deconstruction–Reconstruction Strategies: An innovative approach involves chemically "deconstructing" the pyrimidine ring into simpler building blocks and then "reconstructing" it into a different heterocyclic system. nih.gov For example, pyrimidines have been transformed into substituted pyridines by converting them into pyrimidinium salts, cleaving them into iminoenamine intermediates, and then recyclizing them with new components. nih.gov